molecular formula C20H25ClN2OS B1669040 Cinanserin hydrochloride CAS No. 54-84-2

Cinanserin hydrochloride

Cat. No. B1669040
CAS RN: 54-84-2
M. Wt: 376.9 g/mol
InChI Key: LXGJPDKYMJJWRB-IERUDJENSA-N
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Description

Cinanserin hydrochloride is the hydrochloride salt of cinanserin . It is an inhibitor of 3C-like proteinase of severe acute respiratory syndrome coronavirus (SARS-Cov) and reduces virus replication in vitro . It has a role as an antiviral agent, an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor, and an anticoronaviral agent .


Synthesis Analysis

Cinanserin was screened from a database containing structural information of more than 8,000 existing drugs . It was chosen for further experimental evaluation due to its high score in the screening . Binding of both cinanserin and its hydrochloride to bacterially expressed 3CL pro of SARS-CoV and the related human coronavirus 229E (HCoV-229E) was demonstrated .


Molecular Structure Analysis

The molecular formula of Cinanserin hydrochloride is C20H25ClN2OS . The IUPAC name is (E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide;hydrochloride . The InChI is InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H/b14-13+; .


Chemical Reactions Analysis

Cinanserin hydrochloride inhibits the catalytic activity of SARS-CoV 3CL pro and HCoV-229E 3CL pro . The 50% inhibitory concentration (IC50) values were calculated as 5 μM .


Physical And Chemical Properties Analysis

The molecular weight of Cinanserin hydrochloride is 376.9 g/mol . The compound is a solid . It is soluble in DMSO at 125 mg/mL and in water at 100 mg/mL .

Scientific Research Applications

Antiviral Activities

Cinanserin hydrochloride has been evaluated for its antiviral activities. A study by Chiow et al. (2015) assessed its effects against murine coronavirus, demonstrating that Cinanserin hydrochloride was capable of inhibiting viral infectivity, albeit for a shorter duration compared to other compounds tested. This indicates potential applications of Cinanserin hydrochloride in developing antiviral agents, particularly against coronavirus infections (Chiow et al., 2015).

Interaction with Other Compounds

In the realm of multi-target drugs, Cinanserin's interaction with other compounds has been explored for therapeutic purposes. Milenkovic et al. (2020) investigated its binding affinity to the main protease of SARS-CoV-2. The study found that Cinanserin, along with certain coumarin derivatives, showed potential in inhibiting the functional activity of SARS-CoV-2 protease, suggesting its relevance in treating complex diseases like COVID-19 (Milenkovic et al., 2020).

Reduction of Systemic Burn Edema

A significant application of Cinanserin hydrochloride is in reducing systemic burn edema. Hernekamp et al. (2013) conducted a study where Cinanserin was administered to observe its effects on systemic burn edema. The results indicated that specific antagonism of 5-HT2 receptors by Cinanserin significantly reduced systemic burn edema and leukocyte activation. This highlights its potential use in treating conditions related to burns and inflammation (Hernekamp et al., 2013).

Role in Antidepressant and Anxiolytic Effects

In a study by Mosaffa et al. (2020), the effects of Cinanserin on harmaline-induced responses in acute restraint stress (ARS) mice were examined. It was found that Cinanserin, when co-administered with harmaline, showed synergistic antidepressant- and anxiolytic-like effects in ARS mice. Thissuggests a potential role for Cinanserin in the treatment of neuropsychiatric disorders like depression and anxiety, especially in stress-induced scenarios (Mosaffa et al., 2020).

Safety And Hazards

Users should avoid breathing mist, gas, or vapours of Cinanserin hydrochloride . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . The compound should be handled in a well-ventilated area . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H/b14-13+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGJPDKYMJJWRB-IERUDJENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1166-34-3 (Parent)
Record name Cinanserin hydrochloride [USAN]
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DSSTOX Substance ID

DTXSID901018928
Record name Cinanserin hydrochloride [USAN]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinanserin hydrochloride

CAS RN

54-84-2, 1166-34-3
Record name Cinanserin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinanserin hydrochloride
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Record name Cinanserin hydrochloride [USAN]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride
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Record name 54-84-2
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Record name CINANSERIN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
PC Mele, MA Caplan - Pharmacology Biochemistry and Behavior, 1980 - Elsevier
The effects of the serotonin antagonist cinanserin and the serotonin depletor p-chlorophenylalanine (PCPA) were compared with the effects of d-amphetamine on responding …
Number of citations: 23 www.sciencedirect.com
CW Hennig, WC Steinhoff, SA Braughler - Physiology & behavior, 1988 - Elsevier
Low doses of serotonin potentiated immobility durations in 2 1 2 -week-old chickens (Gallus gallus) while high doses attenuated the response. Cyproheptadine, a serotonergic …
Number of citations: 8 www.sciencedirect.com
KH Chiow, MC Phoon, T Putti, BKH Tan… - Asian Pacific journal of …, 2016 - Elsevier
… In the MHV experiments, we also compared the potency of cinanserin hydrochloride which has been proven to neutralize SARS coronavirus in vitro. All the compounds were also tested …
Number of citations: 278 www.sciencedirect.com
L Chen, C Gui, X Luo, Q Yang, S Günther… - Journal of …, 2005 - Am Soc Microbiol
… (C) Reduction of HCoV-229E titer in cell culture supernatant by cinanserin hydrochloride synthesized in this study (left) or purchased from MP Biomedicals (right). MRC-5 cells were …
Number of citations: 232 journals.asm.org
S Mosaffa, H Ahmadi, F Khakpai, M Ebrahimi-Ghiri… - …, 2021 - Springer
… The following compounds were tested: cinanserin hydrochloride, 5-HT 2A and 5-HT 2C receptor antagonist, (1, 2.5, and 5 μg/mouse; Tocris, UK), and harmaline hydrochloride (0.31, …
Number of citations: 7 link.springer.com
OM Peeters, NM Blaton, CJ De Ranter - … Crystallographica Section C …, 1986 - scripts.iucr.org
… 1234 CINANSERIN HYDROCHLORIDE … A packing diagram for cinanserin hydrochloride is given in Fig. 2. The chloride ion is hydrogen bonded to the amino nitrogen atom [C1.-.…
Number of citations: 3 scripts.iucr.org
CB Pert, SH Snyder - Science, 1973 - science.org
… We also have administered methysergide or cinanserin hydrochloride directly into the brain of ED-primed, ovariectomized female r8lts. Dual wall cannulas were chronically implanted …
Number of citations: 474 www.science.org
FP Zemlan, IL Ward, WR Crowley, DL Margules - Science, 1973 - science.org
… We also have administered methysergide or cinanserin hydrochloride directly into the brain of ED-primed, ovariectomized female r8lts. Dual wall cannulas were chronically implanted …
Number of citations: 150 www.science.org
T Komada, S Yano - Biological and Pharmaceutical Bulletin, 2007 - jstage.jst.go.jp
… receptor antagonist), GR127935 hydrochloride (5-HT1B/1D receptor antagonist) and cinanserin hydrochloride (selective 5-HT2 receptor antagonist) were purchased from Tocris …
Number of citations: 35 www.jstage.jst.go.jp
DJ Dooley, RM Quock - Journal of Pharmacy and Pharmacology, 1976 - academic.oup.com
… Tryptamine hydrochloride (Regis), 5-hydroxytryptamine creatinine sulphate complex (Calbiochem), cinanserin hydrochloride (ER Squibb & Sons), pargyline hydrochloride (Abbot), and …
Number of citations: 21 academic.oup.com

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